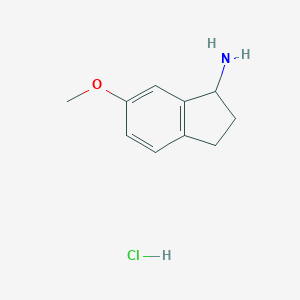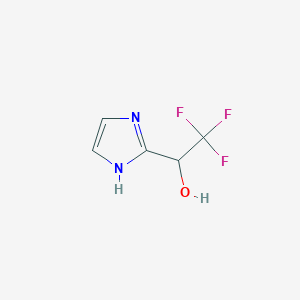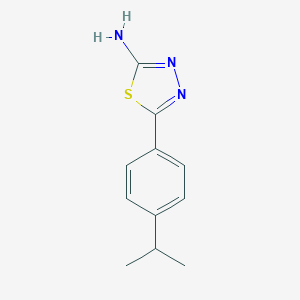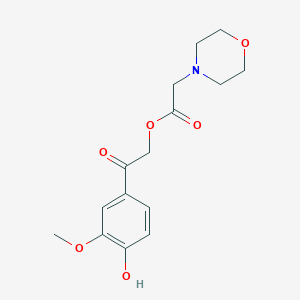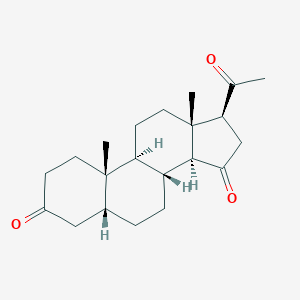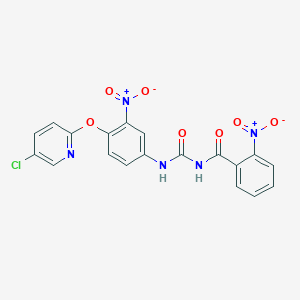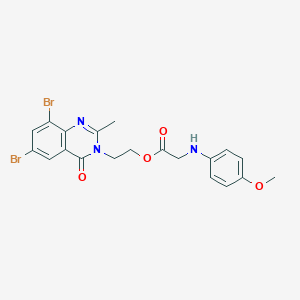
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester binds to the ATP-binding site of EGFR tyrosine kinase and prevents its activation. This inhibition leads to the suppression of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are involved in cell growth and survival. Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as Akt and ERK, in cancer cells.
Biochemische Und Physiologische Effekte
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to have potent anti-proliferative and pro-apoptotic effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In addition, Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for EGFR tyrosine kinase, making it an ideal tool for studying the role of EGFR in cancer. However, Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, it has a short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for the study of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester. One direction is to develop more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is to study the effects of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the development of new drug delivery systems, such as nanoparticles, may improve the effectiveness of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester in vivo. Finally, the study of EGFR mutations and their response to Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester may lead to personalized cancer therapies.
Synthesemethoden
The synthesis of Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester involves a multi-step process that begins with the reaction of 4-methoxyaniline with 2-bromopropionic acid to form N-(4-methoxyphenyl)-2-bromopropionamide. The reaction of this intermediate with ethyl 6,8-dibromo-2-methyl-4-oxoquinazoline-3-carboxylate in the presence of triethylamine and N,N-dimethylformamide (DMF) produces Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of cancer cells by blocking the activation of EGFR tyrosine kinase. This inhibition leads to the suppression of downstream signaling pathways that are involved in cell growth and survival. Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been tested in various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Eigenschaften
CAS-Nummer |
110009-16-0 |
|---|---|
Produktname |
Glycine, N-(4-methoxyphenyl)-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester |
Molekularformel |
C20H19Br2N3O4 |
Molekulargewicht |
525.2 g/mol |
IUPAC-Name |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(4-methoxyanilino)acetate |
InChI |
InChI=1S/C20H19Br2N3O4/c1-12-24-19-16(9-13(21)10-17(19)22)20(27)25(12)7-8-29-18(26)11-23-14-3-5-15(28-2)6-4-14/h3-6,9-10,23H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
CNYOXBWJBKCCJB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CNC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CNC3=CC=C(C=C3)OC |
Andere CAS-Nummern |
110009-16-0 |
Synonyme |
beta-(6,8-Dibromo-2-methyl-3,4-dihydro-4-oxoquinazolin-3-yl)ethyl p-an isidinoacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




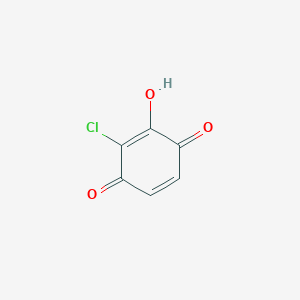
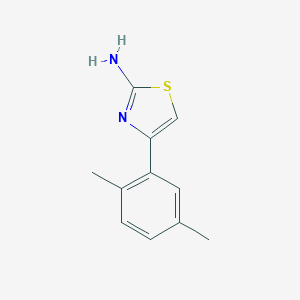
![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
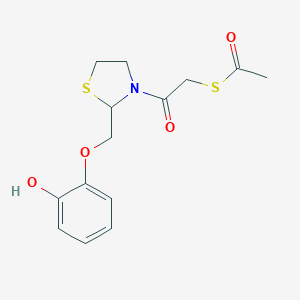
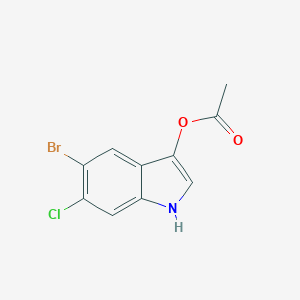
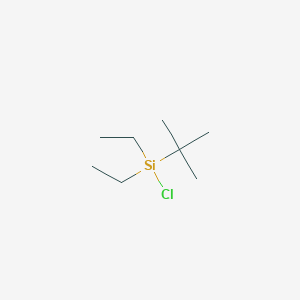
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
